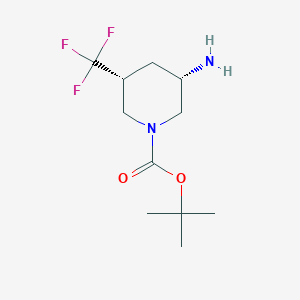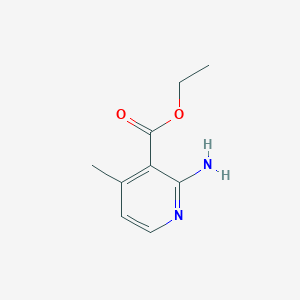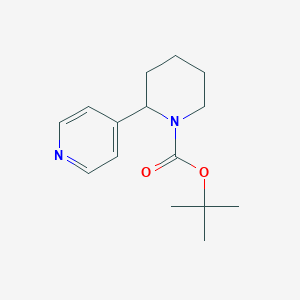
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 3, a propyl group at position 1, and an aldehyde group at position 5 of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-ethyl-1-propyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at position 5 . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization and functional group modifications. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are common strategies to enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-Ethyl-1-propyl-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the reagents used
科学的研究の応用
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Agrochemistry: Explored as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition .
類似化合物との比較
Similar Compounds
- 3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
- 3-Propyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
5-ethyl-2-propylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3 |
InChIキー |
XUZVSKSXYJYMFR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC(=N1)CC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



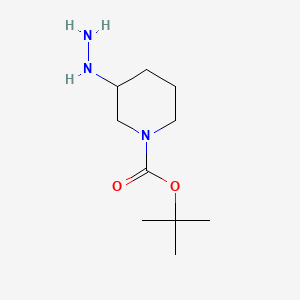

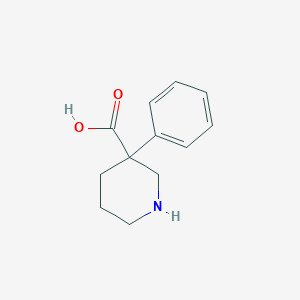
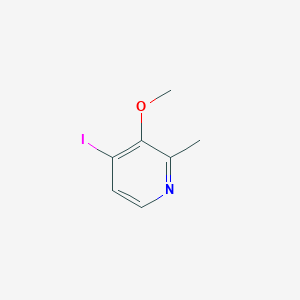
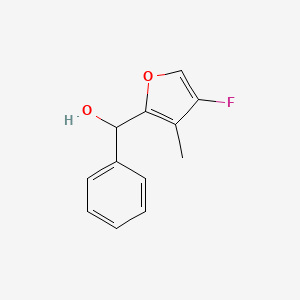
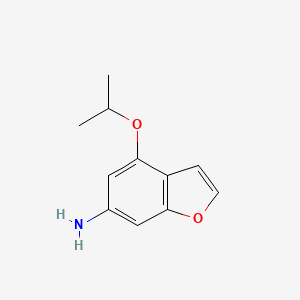
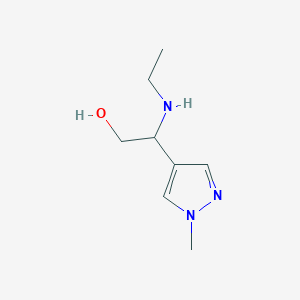
![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)


